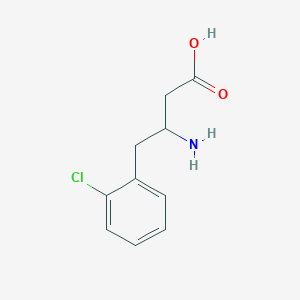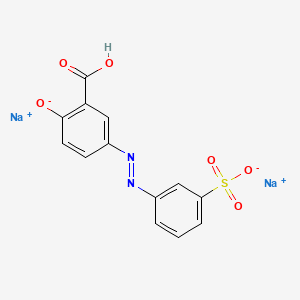
Mordant Yellow 66
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mordant Yellow 66, also known as sodium (E)-3-((3-carboxy-4-hydroxyphenyl)diazenyl)benzenesulfonate, is a synthetic azo dye. It is primarily used in textile dyeing and printing due to its ability to form strong complexes with metal ions, which enhances the dye’s fastness properties. This compound is part of the mordant dye class, which requires a mordant to fix the dye onto the fabric.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mordant Yellow 66 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, typically 3-aminobenzoic acid, in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulfonic acid under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The final product is isolated through filtration, washed to remove impurities, and dried to obtain the dye in its solid form.
Análisis De Reacciones Químicas
Types of Reactions: Mordant Yellow 66 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo bond can be reduced to form aromatic amines, which can further react to form other compounds.
Substitution: The sulfonate and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Products may include sulfonic acids and carboxylic acids.
Reduction: Aromatic amines are the primary products.
Substitution: Various substituted aromatic compounds can be formed.
Aplicaciones Científicas De Investigación
Mordant Yellow 66 has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in histological staining to highlight specific tissue structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Widely used in textile dyeing and printing, as well as in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of Mordant Yellow 66 involves the formation of coordination complexes with metal ions. These complexes enhance the dye’s affinity for the substrate, improving its fastness properties. The dye interacts with the substrate through van der Waals forces, hydrogen bonding, and covalent bonding, depending on the nature of the substrate and the mordant used.
Comparación Con Compuestos Similares
- Mordant Yellow 10
- Mordant Yellow 12
- Mordant Yellow 16
Comparison: Mordant Yellow 66 is unique due to its specific molecular structure, which provides distinct fastness properties and color shades. Compared to Mordant Yellow 10 and Mordant Yellow 12, this compound offers better stability and a broader range of applications in textile dyeing. Mordant Yellow 16, on the other hand, has similar applications but differs in its molecular structure, leading to variations in dyeing properties and color fastness.
Propiedades
Fórmula molecular |
C13H8N2Na2O6S |
|---|---|
Peso molecular |
366.26 g/mol |
Nombre IUPAC |
disodium;3-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C13H10N2O6S.2Na/c16-12-5-4-9(7-11(12)13(17)18)15-14-8-2-1-3-10(6-8)22(19,20)21;;/h1-7,16H,(H,17,18)(H,19,20,21);;/q;2*+1/p-2 |
Clave InChI |
LHSGMJRHVYNSFL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12281068.png)
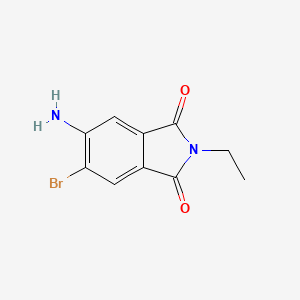
![disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate](/img/structure/B12281079.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B12281094.png)
![rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12281097.png)
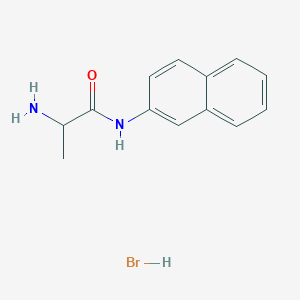
![(3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B12281110.png)
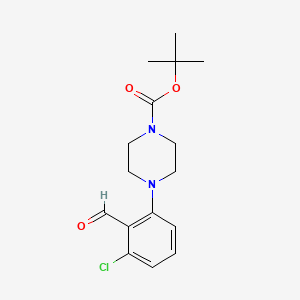
![3-Amino-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester](/img/structure/B12281128.png)

